4-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
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Overview
Description
4-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazolopyrimidine core, a trifluoromethyl-substituted pyridine ring, and a piperazinone moiety, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolopyrimidine core through cyclization reactions involving appropriate precursors. The trifluoromethyl-substituted pyridine ring is then introduced via nucleophilic substitution or cross-coupling reactions. Finally, the piperazinone moiety is incorporated through amide bond formation or similar reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The trifluoromethyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s properties.
Scientific Research Applications
4-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)-1-[2-chloropyridin-4-yl]piperazin-2-one
- 4-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)-1-[2-methylpyridin-4-yl]piperazin-2-one
Uniqueness
Compared to similar compounds, 4-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one stands out due to the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This unique feature may enhance its binding affinity to molecular targets and improve its stability under various conditions.
Properties
IUPAC Name |
4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N7O/c1-24-14-11(7-23-24)15(22-9-21-14)25-4-5-26(13(27)8-25)10-2-3-20-12(6-10)16(17,18)19/h2-3,6-7,9H,4-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWURGTQIPCYFBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCN(C(=O)C3)C4=CC(=NC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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